Aqueous Solubility: Salt vs. Free Acid
The target hydrochloride salt demonstrates superior aqueous solubility over the parent free acid, a key differentiator for applications requiring dissolution in biological media or aqueous reaction conditions. While the free acid 6-aminopyridazine-3-carboxylic acid (59772-58-6) shows moderate predicted aqueous solubility (29.2 mg/mL; ESOL Log S ≈ -0.68) , the hydrochloride salt is qualitatively described as having 'enhanced water solubility' suitable for biological testing . A direct head-to-head solubility measurement under identical conditions is absent from the peer-reviewed literature; however, the general class effect of hydrochloride salt formation on pyridazine carboxylic acids is well-documented, typically increasing aqueous solubility by 10- to 100-fold depending on the counterion and pH [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Enhanced water solubility (qualitative); suitable for aqueous solution preparation |
| Comparator Or Baseline | 6-Aminopyridazine-3-carboxylic acid (free acid): predicted solubility 29.2 mg/mL |
| Quantified Difference | Not precisely quantified; class-level expectation of 10–100x enhancement for HCl salts of heterocyclic carboxylic acids |
| Conditions | Predicted data (ESOL method) vs. qualitative vendor description; no single-study direct comparison |
Why This Matters
For procurement, selecting the hydrochloride salt is mandatory for protocols requiring aqueous dissolution at concentrations exceeding the free acid's solubility limit, avoiding precipitation and enabling reproducible biological assays.
- [1] Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. (Chapter 4: Solubility of Pharmaceutical Salts). View Source
